molecular formula C22H22N4O2 B6930903 N-(8-methylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide

N-(8-methylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide

Cat. No.: B6930903
M. Wt: 374.4 g/mol
InChI Key: KGUGTDFSBATKID-UHFFFAOYSA-N
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Description

N-(8-methylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide is a complex organic compound that features a quinoline ring, a pyridine ring, and a piperidine ring

Properties

IUPAC Name

N-(8-methylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15-9-10-18(17-7-5-12-24-20(15)17)25-21(27)19-8-2-3-13-26(19)22(28)16-6-4-11-23-14-16/h4-7,9-12,14,19H,2-3,8,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUGTDFSBATKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3CCCCN3C(=O)C4=CN=CC=C4)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 8-methylquinoline, pyridine-3-carboxylic acid, and piperidine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using similar steps but with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperidine rings.

    Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.

    Fluorescent Probes: The quinoline ring can be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The quinoline and pyridine rings can intercalate with DNA, while the piperidine ring can interact with protein active sites, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-methylquinolin-5-yl)-1-(pyridine-2-carbonyl)piperidine-2-carboxamide
  • N-(8-methylquinolin-5-yl)-1-(pyridine-4-carbonyl)piperidine-2-carboxamide

Uniqueness

  • Structural Features : The specific positioning of the pyridine-3-carbonyl group in N-(8-methylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide provides unique electronic and steric properties.
  • Biological Activity : This compound may exhibit different biological activities compared to its analogs due to the unique positioning of functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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